molecular formula C17H14O5 B13799755 2',4'-Dimethoxy-3-hydroxyflavone CAS No. 95382-87-9

2',4'-Dimethoxy-3-hydroxyflavone

Cat. No.: B13799755
CAS No.: 95382-87-9
M. Wt: 298.29 g/mol
InChI Key: NAIAWYFLUAEJDT-UHFFFAOYSA-N
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Description

2’,4’-Dimethoxy-3-hydroxyflavone is a flavonoid compound with the molecular formula C17H14O5. It is a derivative of flavone, characterized by the presence of methoxy groups at the 2’ and 4’ positions and a hydroxyl group at the 3 position. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-dimethoxy-3-hydroxyflavone typically involves the cyclization of 2’-hydroxydihydrochalcones. One common method is the palladium(II)-catalyzed oxidative cyclization, which provides a versatile route to flavones and flavanones. This method involves the use of palladium(II) as a catalyst and various oxidants and additives to achieve the desired cyclization .

Industrial Production Methods: Industrial production of 2’,4’-dimethoxy-3-hydroxyflavone may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dimethoxy-3-hydroxyflavone can undergo various chemical reactions, including:

    Oxidation: Conversion to other flavonoid derivatives.

    Reduction: Formation of dihydroflavones.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Strong oxidants such as iodine (I2) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Cardiovascular Applications

Recent studies have identified 2',4'-dimethoxy-3-hydroxyflavone as a potent antagonist of protease-activated receptor 4 (PAR4), which plays a critical role in thrombotic cardiovascular diseases.

  • Antithrombotic Properties : The compound has demonstrated effective antithrombotic properties in vivo, inhibiting human platelet aggregation and reducing thrombus formation in microfluidic systems. In experimental models, it was shown to significantly protect against carotid arterial occlusions without increasing bleeding time, indicating a favorable safety profile for potential therapeutic use in preventing thrombosis .

Anticancer Potential

Flavonoids, including this compound, are being investigated for their anticancer properties.

  • Structure-Activity Relationship Studies : A study constructed a library of methoxy and hydroxy flavones to explore their anti-proliferative effects against various breast cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting that structural modifications could enhance the anticancer activity of flavonoids like this compound .
  • Mechanisms of Action : The anti-proliferative effects are believed to be mediated through mechanisms such as the cleavage of poly(ADP-ribose) polymerase (PARP) and downregulation of glycogen synthase kinase 3 beta (GSK-3β), which are crucial pathways in cancer cell survival and proliferation .

Biological Activities

The biological activities of this compound extend beyond cardiovascular and cancer applications.

Data Summary Table

Application AreaFindingsReference
Cardiovascular HealthInhibits PAR4-mediated platelet aggregation; reduces thrombus formation; protects against occlusions
Anticancer ActivityExhibits anti-proliferative effects against breast cancer cell lines; mechanisms involve PARP cleavage
Biological ActivitiesPotential antioxidant properties; may have neuroprotective effects

Case Studies and Research Insights

  • Antiplatelet Study : A study conducted on the antithrombotic effects of this compound indicated that it effectively inhibited PAR4 activity, leading to decreased platelet aggregation and thrombus formation under arterial shear conditions. This suggests its potential use as a therapeutic agent for cardiovascular diseases characterized by excessive platelet activation .
  • Cancer Research : In another investigation focused on flavonoid derivatives, the compound was included in structure-activity relationship studies that revealed significant anti-proliferative activity against various breast cancer cell lines. The findings highlighted the importance of specific structural features for enhancing efficacy against resistant cancer types .

Mechanism of Action

The mechanism of action of 2’,4’-dimethoxy-3-hydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

  • 3-Hydroxyflavone
  • 3’,4’-Dihydroxyflavone
  • 7,4’-Dimethoxy-3-hydroxyflavone

Comparison: 2’,4’-Dimethoxy-3-hydroxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavonoids. For example, the presence of methoxy groups at the 2’ and 4’ positions enhances its antioxidant and anti-inflammatory properties .

Biological Activity

2',4'-Dimethoxy-3-hydroxyflavone is a flavonoid compound that has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H14O5
  • Functional Groups : Methoxy groups at the 2' and 4' positions, and a hydroxyl group at the 3 position.

This unique substitution pattern contributes to its distinct biological activities compared to other flavonoids.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Activity : The compound inhibits pro-inflammatory enzymes and cytokines.
  • Anticancer Activity : It induces apoptosis and inhibits cell proliferation in various cancer cell lines .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces lipid peroxidation, which is crucial for preventing cellular damage.

StudyMethodFindings
In vitro assaysSignificant reduction in oxidative stress markers.
Cell culture studiesEnhanced cell viability under oxidative stress conditions.

Anti-inflammatory Effects

The compound has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

StudyMethodFindings
ELISA assaysDecreased levels of inflammatory cytokines in treated cells.
Animal modelsReduced paw edema in inflammatory models.

Anticancer Properties

This compound has demonstrated potential anticancer effects across various cancer types, including breast, colon, and prostate cancers.

StudyCancer TypeMechanism of Action
Breast cancerInduction of apoptosis via caspase activation.
Colon cancerInhibition of cell proliferation through cell cycle arrest.
Prostate cancerSuppression of tumor growth in xenograft models.

Case Studies

  • Antiplatelet Activity : A study highlighted that 7,4'-dimethoxy-3-hydroxyflavone inhibited platelet aggregation via inhibition of protease-activated receptor 4 (PAR4). This suggests its potential as an antiplatelet agent with therapeutic applications in cardiovascular diseases .
  • Neuroprotective Effects : Another research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative diseases .

Properties

CAS No.

95382-87-9

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-hydroxychromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-10-7-8-12(14(9-10)21-2)17-16(19)15(18)11-5-3-4-6-13(11)22-17/h3-9,19H,1-2H3

InChI Key

NAIAWYFLUAEJDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC

Origin of Product

United States

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